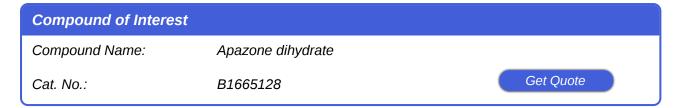


# Physicochemical Properties of Apazone Dihydrate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Apazone, a non-steroidal anti-inflammatory drug (NSAID), is utilized in the management of pain and inflammation, particularly in rheumatic diseases and gout.[1] It exists in both an anhydrous form and as a dihydrate. This technical guide focuses on the core physicochemical properties of **Apazone dihydrate** (CAS RN: 22304-30-9), a subject of interest for formulation scientists, medicinal chemists, and quality control analysts.[1][2] A thorough understanding of these properties is critical for drug development, ensuring product quality, and optimizing therapeutic performance. This document provides a consolidated overview of available data, outlines standard experimental protocols for characterization, and visualizes key mechanistic and workflow elements.

# **Chemical and Physical Data**

Quantitative data for Apazone and its dihydrate form are summarized below. It is important to note that while the dihydrate is a common form for administration, much of the publicly available specific experimental data pertains to the anhydrous form.

## **Table 1: General Chemical Properties**



Property	Value	Form	Source(s)
Chemical Name	5-(Dimethylamino)-9-methyl-2-propyl-1H-pyrazolo[1,2-a][2][3] [4]benzotriazine- 1,3(2H)-dione dihydrate	Dihydrate	[2]
Molecular Formula	C16H20N4O2·2H2O	Dihydrate	[3]
Molecular Weight	336.39 g/mol	Dihydrate	[2][3]
CAS Registry Number	22304-30-9	Dihydrate	[1][2][3]
Molecular Formula	C16H20N4O2	Anhydrous	[4][5]
Molecular Weight	300.36 g/mol	Anhydrous	[1][4][5]
CAS Registry Number	13539-59-8	Anhydrous	[1][5]

**Table 2: Physicochemical Properties** 

Property	Value	Form	Source(s)
Melting Point	247-248 °C	Dihydrate	[6]
Melting Point	187 °C	Anhydrous	[1]
Water Solubility	147.2 mg/L (at 35 °C)	Anhydrous	[7]
LogP (calculated)	1.78	Anhydrous	[4]
pKa (predicted)	8.66 ± 0.20	Anhydrous	[7]
Appearance	Almost colorless crystals / Solid powder	Dihydrate	[2][6]

## **Mechanism of Action**

Apazone exerts its therapeutic effects through a dual mechanism. Primarily, as an NSAID, it inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8] It shows a preference for inhibiting



COX-2 over COX-1.[8] Additionally, Apazone possesses uricosuric properties, meaning it enhances the excretion of uric acid by the kidneys, making it beneficial in the treatment of gout. [9][10]

Caption: Dual mechanism of action of Apazone.

#### **Experimental Protocols**

Detailed experimental protocols for the physicochemical characterization of **Apazone dihydrate** are not readily available in the public domain. However, standard methodologies outlined by pharmacopeias (e.g., USP) and regulatory bodies (e.g., ICH, FDA) are applicable. [11][12][13][14][15]

#### **Melting Point Determination**

• Methodology: The melting range can be determined using the capillary method as described in USP General Chapter <791>. A small amount of the finely powdered substance is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the point at which the substance begins to collapse or melt to the point at which it is completely liquefied is recorded. For a dihydrate, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often run concurrently to observe water loss and phase transitions.

#### **Solubility and Dissolution**

- Equilibrium Solubility: The shake-flask method is commonly employed. An excess amount of
  Apazone dihydrate is added to a series of vials containing different solvents or buffers of
  varying pH. The vials are agitated at a constant temperature until equilibrium is reached. The
  supernatant is then filtered and analyzed by a validated analytical method, such as HPLC, to
  determine the concentration of the dissolved drug.
- Intrinsic Dissolution Rate (IDR): As per USP General Chapter <1087>, IDR is measured to characterize the dissolution of the pure drug substance from a constant surface area.[11][16]
   A pellet of the pure drug is prepared in a die and punch apparatus. The die is then placed in a dissolution vessel, and the amount of drug dissolved over time is measured under controlled hydrodynamic conditions. This provides a dissolution rate independent of particle size.



#### **Stability Studies**

Methodology: Stability testing should be conducted according to ICH Q1A(R2) guidelines.
 [15] Samples of Apazone dihydrate are stored in controlled environmental chambers at specified long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.[17] At predetermined time points, samples are withdrawn and analyzed for appearance, assay, degradation products, and water content to establish a re-test period or shelf life.

#### **Analytical Method Validation**

Methodology: Any analytical procedure used for quantification (e.g., in solubility or stability studies) must be validated according to FDA and ICH guidelines.[13][18][19] This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), and limit of quantitation (LOQ). A typical method would be a reverse-phase HPLC with UV detection.

## **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for the physicochemical characterization of a hydrated active pharmaceutical ingredient like **Apazone dihydrate**.

Caption: General workflow for API physicochemical characterization.

#### Conclusion

This technical guide provides a summary of the known physicochemical properties of **Apazone dihydrate** and its anhydrous counterpart. While specific experimental data for the dihydrate form is limited in publicly accessible literature, this guide outlines the standard, industry-accepted methodologies for its comprehensive characterization. The provided diagrams for its mechanism of action and a general experimental workflow serve as valuable tools for researchers and drug development professionals. A thorough in-house characterization following these established protocols is essential for any successful drug development program involving **Apazone dihydrate**.



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